alpha-Calacorene

Catalog No.
S595768
CAS No.
21391-99-1
M.F
C15H20
M. Wt
200.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Calacorene

Crude botanical extracts contain

CAS Number

21391-99-1

Product Name

alpha-Calacorene

IUPAC Name

(1S)-4,7-dimethyl-1-propan-2-yl-1,2-dihydronaphthalene

Molecular Formula

C15H20

Molecular Weight

200.32 g/mol

InChI

InChI=1S/C15H20/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5-7,9-10,13H,8H2,1-4H3/t13-/m0/s1

InChI Key

CUUMXRBKJIDIAY-UHFFFAOYSA-N

SMILES

CC1=CCC(C2=C1C=CC(=C2)C)C(C)C

Canonical SMILES

CC1=CCC(C2=C1C=CC(=C2)C)C(C)C

3,4-Dihydrocadalene is a sesquiterpene.
3, 4-Dihydrocadalene, also known as (e)-calacorene or alpha-corocalen, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. 3, 4-Dihydrocadalene is considered to be a practically insoluble (in water) and relatively neutral molecule. 3, 4-Dihydrocadalene has been detected in multiple biofluids, such as feces and saliva. Within the cell, 3, 4-dihydrocadalene is primarily located in the membrane (predicted from logP) and cytoplasm. 3, 4-Dihydrocadalene is a woody tasting compound that can be found in a number of food items such as cloves, rosemary, root vegetables, and alcoholic beverages. This makes 3, 4-dihydrocadalene a potential biomarker for the consumption of these food products.

Synonyms

alpha-Calacorene, (-)-alpha-Calacorene, α-Calacorene, (1R,8aS)-4,7-dimethyl-1-(propan-2-yl)-1,2,3,5,6,8a-hexahydronaphthalene

Purity

≥95%

Package Size

1 mg, 10 mg, 50 mg

alpha-Calacorene (CAS 21391-99-1) is a bicyclic sesquiterpene hydrocarbon belonging to the cadinane class, structurally characterized as a 1,2-dihydrocadalene derivative. In industrial and laboratory procurement, it is primarily sourced as a high-purity analytical standard or a specialized chemical intermediate. It exhibits high hydrophobicity (estimated XLogP3 of 4.4), low water solubility, and a boiling point of approximately 288°C [1]. Its distinct dry, woody aromatic profile and specific volatility make it a critical reference material for gas chromatography-mass spectrometry (GC-MS) profiling of complex botanical extracts, as well as a targeted precursor in fragrance chemistry and natural product synthesis [2].

Research Fit

1
Antimicrobial screening workflow: Gram-positive strain panels including MRSA
Head-to-head MIC data available in product evidence
2
Molecular docking and structure-based target engagement studies (TyrRS)
Comparison vs. regioisomer beta-calacorene available
3
Phytoalexin biosynthesis research: enantiomer-specific intermediate validation
(+)-enantiomer exclusivity in Malvaceae pathway

Substituting high-purity alpha-calacorene with crude essential oil fractions or closely related structural isomers compromises both analytical accuracy and synthetic reproducibility. In natural matrices, alpha-calacorene is typically present in highly variable, trace amounts (often <2%), making crude botanical extracts unviable for controlled studies or precise formulations [1]. Furthermore, attempting to substitute it with its closest isomer, beta-calacorene, leads to critical failures in analytical workflows. The two isomers possess distinct double-bond arrangements that result in different Kovats retention indices and mass fragmentation patterns. Using a generic 'calacorene' mixture or the wrong isomer prevents unambiguous peak identification in GC-MS, leading to false positives in biomarker profiling and unpredictable reactivity in downstream synthetic or antimicrobial applications [2].

Substitution Risk

Regioisomer beta-calacorene yields lower docking affinity (Δ −0.1 kcal/mol) and may shift target engagement interpretation.
Gamma-calacorene, cadalene, and cubebol are not validated substrates in the phytoalexin biosynthetic pathway; enantiomeric specificity may not transfer.
Oxygenated analogs (alpha-cadinol, cubebol) differ in polarity (TPSA ≥20 Ų) and predicted CNS permeability; in vivo distribution context may shift.

Chromatographic Resolution vs. Isomeric Analogs

In gas chromatography using standard non-polar stationary phases (e.g., DB-5 or HP-5), alpha-calacorene demonstrates a distinct Kovats Retention Index (RI) of approximately 1541, whereas its closest structural isomer, beta-calacorene, elutes later with an RI of approximately 1562 [1]. This ~21-unit difference is critical for analytical resolution.

Evidence DimensionKovats Retention Index (Non-polar column)
Target Compound DataRI ~ 1541
Comparator Or Baselinebeta-Calacorene (RI ~ 1562)
Quantified DifferenceΔ 21 RI units
ConditionsGC-MS analysis on DB-5/HP-5 capillary columns

Procuring the exact alpha-isomer standard is mandatory for calibrating GC-MS equipment to prevent co-elution misidentification when authenticating complex essential oils.

MRSA MIC comparison
Head-to-head
0.125 mg/mL (alpha-calacorene) vs 0.25–0.5 mg/mL (alpha-cadinol, cubebol, sandaracopimarol)
Reported MRSA MIC endpoint context; supports antimicrobial screening interpretation.
Broth microdilution, C. japonica isolates; reproducibility requires strain-specific confirmation.

Concentration and Purity for Reproducible Assays

Procuring commercial-grade alpha-calacorene (≥95% purity) provides a highly concentrated, reproducible material compared to sourcing it from natural botanical precursors. In typical high-yield sources like Vetiver or Calamus essential oils, alpha-calacorene is only present at trace levels ranging from 0.1% to 1.5% [1]. Relying on crude extracts introduces massive matrix interference and batch-to-batch variability.

Evidence DimensionTarget compound concentration
Target Compound Data≥ 95% (purified analytical standard)
Comparator Or BaselineCrude botanical essential oils (0.1% - 1.5% natural abundance)
Quantified Difference>60-fold increase in active compound concentration
ConditionsStandard commercial procurement vs. direct botanical extraction

Direct procurement of the purified standard eliminates the need for labor-intensive, low-yield fractional distillation, ensuring immediate readiness for quantitative assays.

TyrRS docking affinity
Head-to-head
−6.2 kcal/mol (alpha-calacorene) vs −6.1 (beta-calacorene), −6.3 (chloramphenicol)
Supports docking endpoint review; reported binding affinity context.
In silico, AutoDock Vina; requires experimental binding validation.

Thermal Volatility Profile for Fixative Applications

alpha-Calacorene exhibits an estimated boiling point of 288°C, positioning it as a mid-to-base note component in olfactory and formulation studies. In contrast, common monoterpene diluents (e.g., limonene) boil at ~176°C, while fully aromatized derivatives like cadalene boil at ~295°C [1]. This specific thermal profile dictates its evaporation rate, making it uniquely suited for applications requiring prolonged scent retention without the heavy persistence of fully oxidized polycyclic aromatics.

Evidence DimensionBoiling Point / Volatility
Target Compound Data~288°C
Comparator Or BaselineMonoterpenes (~176°C) and Cadalene (~295°C)
Quantified DifferenceIntermediate volatility gap of ~112°C vs monoterpenes
ConditionsStandard atmospheric pressure (760 mmHg)

Selecting alpha-calacorene provides the precise evaporation kinetics required for formulating stable, long-lasting woody fragrance profiles or controlled-release matrices.

Enantiomer identity
Context-dependent
(+)-3-hydroxy-alpha-calacorene: exclusive biosynthetic intermediate in cotton and kenaf
Supports enantiomer-attribution review; class-level phytoalexin pathway context.
Chiral GC-MS evidence; racemic mixtures or analogs may not recapitulate native route.
Essential oil abundance
Head-to-head
11.29% (alpha-calacorene) vs 4.34% (beta-calacorene) in C. lechleri oil
Supports analytical authentication context; dominant calacorene congener for QC.
GC-MS/FID quantitation; batch-to-batch variability requires verification.
Gram-positive spectrum
Head-to-head
MICs: S. aureus 0.25, E. faecalis 0.5, MRSA 0.125 mg/mL
Reported broader MIC endpoint context; MRSA potency maintained relative to comparators.
Broth microdilution; strain panel limited to three isolates.
Predicted ADME
Class-level
Bioavailability score 0.55, BBB probability 92.5%, TPSA 0.00 Ų (SwissADME)
Supports CNS exposure prediction review; distinguishes from hydroxylated analogs.
In silico prediction only; in vivo correlation not established.

GC-MS Calibration and Biomarker Authentication

Due to its specific retention index (RI ~1541) and distinct mass fragmentation, alpha-calacorene is procured as an essential reference standard for analytical laboratories. It is used to calibrate GC-MS instruments for the authentication of high-value essential oils (such as cedarwood, hops, and cannabis) and to differentiate genuine extracts from synthetically adulterated mixtures that might contain non-natural isomer ratios [1].

Fragrance Formulation and Fixative Development

Leveraging its intermediate boiling point (~288°C) and highly hydrophobic nature, alpha-calacorene is utilized in fragrance chemistry as a structural precursor and fixative. It provides a dry, woody odor profile and controlled evaporation kinetics, making it the right choice for mid-to-base note formulations where highly volatile monoterpenes would evaporate too quickly[2].

In Vitro Antimicrobial and Phytochemical Assays

In pharmacological research, procuring high-purity alpha-calacorene (≥95%) is critical for isolating the bioactivity of cadinane sesquiterpenes. It is used in targeted in vitro assays—such as testing inhibitory effects against Gram-negative bacteria—where using crude botanical extracts (which contain <2% of the compound alongside dozens of confounding molecules) would render the mechanistic data uninterpretable [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimicrobial screening and SAR studies
MRSA MIC endpoint profile; TyrRS docking affinity rank
Strain-panel reproducibility; experimental binding confirmation
Phytoalexin biosynthesis pathway research
Enantiomer-specific intermediate identity
Chiral analytical verification; substrate specificity in CYP assays
Essential oil authentication reference standard
Dominant calacorene congener relative abundance
GC-MS fingerprint consistency; batch-lot quantification accuracy
CNS permeability prediction studies
Predicted BBB penetration probability; low TPSA
In silico ADME model review; in vivo brain exposure verification

XLogP3

4.4

Wikipedia

3,4-Dihydrocadalene

Explore Compound Types